molecular formula C22H19N3O B2526252 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide CAS No. 477544-18-6

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

Katalognummer B2526252
CAS-Nummer: 477544-18-6
Molekulargewicht: 341.414
InChI-Schlüssel: UCLUUNWEBWNLLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide" is a derivative of acetamide with potential applications in medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar N-phenylacetamide derivatives and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of N-phenylacetamide derivatives is a topic of interest in several studies. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks has been reported . Similarly, the synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives has been developed using acid chlorides . These methods involve electrophilic substitution reactions and the formation of heterocyclic structures, which are likely relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an acetamide group attached to a phenyl ring, which can be further substituted with various heterocyclic moieties. Single crystal X-ray data has been used to confirm the structure of such compounds . The presence of heterocycles like benzothiazole and oxadiazole in the derivatives provides a basis for understanding the molecular structure of "2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide".

Chemical Reactions Analysis

The chemical reactivity of N-phenylacetamide derivatives is influenced by the presence of electrophilic centers and heteroatoms in the molecule. For example, the reactivity of the nitrogen atom in the imidazole ring and the nitrogen atom in the benzothiazole ring has been studied in the context of pKa determination . These insights into the reactivity of similar compounds can help predict the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives, such as their acidity constants, have been determined using spectroscopic methods . The antimicrobial and hemolytic activities of these compounds have also been evaluated, indicating their potential as bioactive molecules . The antimicrobial evaluation of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives has shown that substitution on the phenyl ring can lead to potent anti-infective agents . These studies suggest that "2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide" may also possess similar properties, which could be explored for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Chemical Properties

The compound has been explored as a building block in chemical synthesis, demonstrating versatility in the formation of complex molecules. For instance, research by Janardhan et al. (2014) utilized derivatives of N-aryl-2-chloroacetamides as electrophilic components to synthesize fused thiazolo[3,2-a]pyrimidinones, indicating the compound's utility in ring annulation reactions to produce thiazolo[3,2-a]pyrimidinone products with acceptable yields, confirmed through analytical and spectral studies including X-ray crystallography (Janardhan et al., 2014).

Pharmacological Characterization and Potential

Significant pharmacological interest has been shown in derivatives of the compound, particularly as calcium channel blockers and sigma receptor ligands, which are critical in the treatment of various neurological and psychiatric conditions. Bezençon et al. (2017) discovered potent, selective, and brain-penetrating T-type calcium channel blockers among N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, identifying a clinical candidate for generalized epilepsies treatment due to its solubility, brain penetration, and negative Ames test results (Bezençon et al., 2017).

Huang et al. (2001) synthesized a series of N-(1-benzylpiperidin-4-yl)arylacetamides, evaluating them as σ1 receptor ligands with high affinity for σ1 versus σ2 receptors. These findings support the compound's role in developing treatments targeting the σ1 receptor, which is implicated in several neurodegenerative and psychiatric disorders (Huang et al., 2001).

Antitumor and Antimicrobial Applications

Yurttaş et al. (2015) explored N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity, finding significant activity against various cancer cell lines. This underscores the compound's potential as a pharmacophore in anticancer drug development (Yurttaş et al., 2015).

Additionally, Jamkhandi et al. (2012) synthesized derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide, demonstrating potent antimicrobial actions against a range of pathogens. The study highlights the compound's relevance in developing new anti-infective agents (Jamkhandi et al., 2012).

Wirkmechanismus

The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have various effects depending on the context of its use.

Eigenschaften

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(23-18-11-5-2-6-12-18)16-25-20-14-8-7-13-19(20)24-21(25)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUUNWEBWNLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.